molecular formula C7H4BrF3 B1304620 2,3,5-Trifluorobenzyl bromide CAS No. 226717-83-5

2,3,5-Trifluorobenzyl bromide

Cat. No. B1304620
M. Wt: 225.01 g/mol
InChI Key: QPMAEHBAXJSICW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated reagents and various synthetic routes. For example, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, resulting in a high yield of 92% . Similarly, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid was reported using a microflow process that involved Grignard exchange and carboxylation reactions . These methods could potentially be adapted for the synthesis of 2,3,5-Trifluorobenzyl bromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3,5-Trifluorobenzyl bromide has been characterized using techniques such as X-ray single-crystal analysis, FT-IR, and NMR spectroscopy. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis . Theoretical calculations using methods like Hartree–Fock (HF) and density functional theory (DFT) have also been employed to compare the molecular structure obtained from experimental data .

Chemical Reactions Analysis

The chemical reactivity of halogenated compounds is often characterized by their participation in halogen bonding, as seen in the study of 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene, which acted as a halogen-bond donor in a series of cocrystals . This suggests that 2,3,5-Trifluorobenzyl bromide could also engage in halogen bonding due to the presence of a bromine atom, which is known to possess a region of positive electrostatic potential conducive to such interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,3,5-Trifluorobenzyl bromide have been explored through various studies. For example, the compound 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was investigated for its nonlinear optical (NLO) effects, thermodynamic properties, and potential energy surface (PES) scans . These properties are influenced by the molecular structure and substituents present on the benzene ring, which would also be relevant for understanding the properties of 2,3,5-Trifluorobenzyl bromide.

Scientific Research Applications

Photochemical Studies

The photochemistry of benzyl compounds, including those related to 2,3,5-trifluorobenzyl bromide, has been studied to understand their reactivity and potential applications in various chemical reactions. These compounds exhibit interesting behaviors under light exposure, which can be crucial for developing photo-responsive materials or reactions (DeCosta et al., 2000).

Dendritic Macromolecules

2,3,5-Trifluorobenzyl bromide derivatives have been utilized in the synthesis of polymers with controlled molecular architecture. This research focuses on creating dendritic macromolecules, which are highly branched, tree-like structures, useful in various applications like drug delivery systems and materials science (Hawker & Fréchet, 1990).

Catalytic Asymmetric Synthesis

The compound has been involved in catalytic asymmetric synthesis processes. This particular type of synthesis is crucial in producing chiral molecules, which are important in pharmaceuticals and agrochemicals. The synthesis often involves using a catalyst that can bring about a reaction to produce molecules with specific chirality (Castle & Srikanth, 2003).

Chromatography and Mass Spectrometry

Derivatives of 2,3,5-Trifluorobenzyl bromide, like Pentafluorobenzyl bromide, are used in chromatography and mass spectrometry as derivatization agents. This application is significant in analytical chemistry for the sensitive analysis of various substances, including inorganic and organic anions (Tsikas, 2017).

Molecular Structure Analysis

The structural properties of benzyl bromide derivatives, including those similar to 2,3,5-trifluorobenzyl bromide, have been analyzed to understand their potential use as building blocks in the synthesis of advanced materials. Such studies are crucial in materials science, particularly for creating new materials with desired properties (Pan et al., 2005).

Catalysis in Organic Synthesis

The use of benzimidazolin-2-ylidene-phosphane complexes, synthesized from compounds related to 2,3,5-trifluorobenzyl bromide, highlights its role in catalysis, particularly in Mizoroki–Heck coupling reactions. Such reactions are fundamental in organic synthesis, aiding in the construction of complex organic molecules (Türkmen et al., 2009).

Synthesis of Pharmaceutical Compounds

2,3,5-Trifluorobenzyl bromide derivatives have been used in synthesizing various pharmaceutical compounds, demonstrating the compound's importance in drug development. This includes the synthesis of complex molecules with potential therapeutic applications (Mohideen et al., 2019).

Safety And Hazards

2,3,5-Trifluorobenzyl bromide is a hazardous chemical. It can cause severe skin burns and eye damage. Inhalation of its dust, fume, gas, mist, vapors, or spray should be avoided. It should be handled with personal protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

1-(bromomethyl)-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMAEHBAXJSICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380351
Record name 2,3,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluorobenzyl bromide

CAS RN

226717-83-5
Record name 2,3,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226717-83-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Evers, G Ruehter, M Berg, JA Dodge… - Bioorganic & medicinal …, 2005 - Elsevier
A series of growth hormone secretagogues (GHSs) based on 2,3-dihydroisothiazole has been synthesized in the search for a potential treatment of growth hormone deficiency or frailty …
Number of citations: 6 www.sciencedirect.com

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